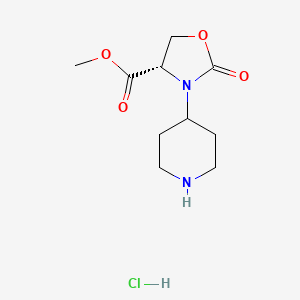
2-(2-Ethynylphenyl)acetamide
Übersicht
Beschreibung
“2-(2-Ethynylphenyl)acetamide” is a chemical compound with the molecular formula C10H9NO . It is a member of the class of acetamides . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “2-(2-Ethynylphenyl)acetamide” is 1S/C10H9NO/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) . This indicates that the compound has a molecular weight of 159.19 .
Physical And Chemical Properties Analysis
It has a molecular weight of 159.19 . The storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
1. Biological and Computational Studies
- Application Summary : This study reports the synthesis and characterization of a novel class of flavonoid acetamide derivatives (FA) of quercetin, apigenin, fisetin, kaempferol, and luteolin . Flavonoids display numerous biological properties but are limited by aqueous insolubility, enzymatic degradation, instability, and low bioavailability .
- Methods of Application : FAs were synthesized, with 80–82% yields, through the sequential modification of the flavonoid hydroxyl groups into the acetamide moieties . The antioxidant capacity was measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH·) assay .
- Results : In vitro bioavailability analysis shows that the unmodified flavonoids (UFs) have bio-availabilities in the range of 10.78–19.29% against that of the FAs in the range of 20.70–34.87% . The FAs had high DPPH IC 50 values ranging from 33.83 to 67.10 μM and corresponding to lower antioxidant activity . The FAs showed favorable ADMET properties .
2. Synthesis of Novel Derivatives
- Application Summary : This study involves the design and synthesis of a novel derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . This derivative was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .
- Methods of Application : The synthesis was carried out using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
3. Industrial Organic Chemistry
- Application Summary : “2-(2-Ethynylphenyl)acetamide” is a chemical compound with the CAS Number: 1301714-56-6 . It is used in various industrial applications due to its specific physicochemical properties .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained from the use of this compound in industrial applications are not provided in the source .
4. Synthesis of New Derivatives
- Application Summary : This study involves the design and synthesis of a novel derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . This derivative was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .
- Methods of Application : The synthesis was carried out using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
5. Cyanamide Chemistry
- Application Summary : The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . Cyanamides are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained from the use of cyanamides in organic chemistry are not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-ethynylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTPIGQXNMUFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethynylphenyl)acetamide | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

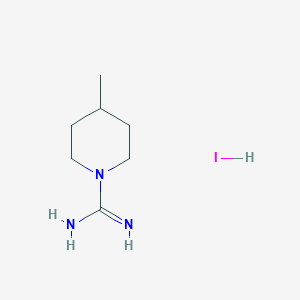
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)
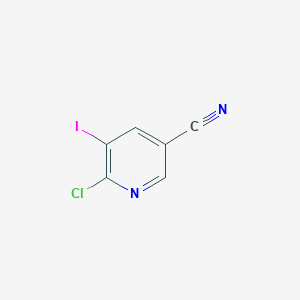
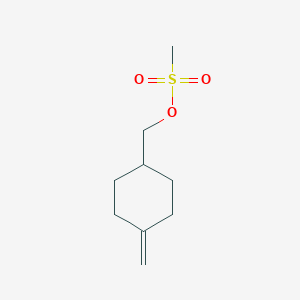
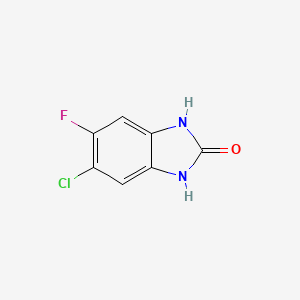
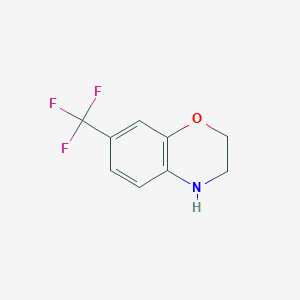
![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)
![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)
![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)
![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)
![1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B1394432.png)
